5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole
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Overview
Description
5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole: is a heterocyclic compound with the molecular formula C11H10N4S and a molecular weight of 230.29 g/mol .
Mechanism of Action
Target of Action
The primary target of 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This compound acts as an iron chelator . The addition of Fe2+ can abolish the cytotoxicity of this compound .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron homeostasis in cells . This can significantly inhibit cancer cell proliferation, as rapidly proliferating cancer cells have a higher iron requirement than normal cells . The compound’s action leads to the arrest of the cell cycle at the G1 phase and induces significant apoptosis in cells .
Pharmacokinetics
Its molecular formula is c11h10n4s , and it has an average mass of 230.289 Da , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The compound displays strong antiproliferative activity in vitro against various cancer cells . It induces apoptosis in cells, as evidenced by the upregulation of Bcl-2, Bax, and cleaved caspase-3 proteins .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the presence of ferrous ions in the environment can affect the compound’s cytotoxicity . .
Biochemical Analysis
Biochemical Properties
It has been found that derivatives of this compound have shown significant antiproliferative activity in vitro against various cancer cells . This suggests that 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole may interact with certain enzymes, proteins, and other biomolecules, influencing biochemical reactions within these cells .
Cellular Effects
In cellular contexts, this compound and its derivatives have been observed to influence cell function significantly. For instance, one derivative was found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . This suggests that this compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Studies on its derivatives suggest that they selectively bind to ferrous ions, but not to ferric ions . This binding interaction could potentially lead to changes in enzyme activity, inhibition or activation, and alterations in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazone derivative with a suitable thiol compound, followed by cyclization to form the triazinoindole core . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or Dowtherm A .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted triazinoindole derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: This compound has shown potential in biological applications, particularly as an iron chelator. It has been studied for its antiproliferative activity against cancer cells, demonstrating significant cytotoxicity in vitro . The compound selectively binds to ferrous ions, making it a promising candidate for cancer therapy .
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- 8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Comparison: 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher selectivity for ferrous ions and greater antiproliferative activity against certain cancer cell lines . This makes it a valuable lead compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
5-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-15-8-6-4-3-5-7(8)9-10(15)12-11(16-2)14-13-9/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORRTLUNZDCNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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